Cas no 1806980-25-5 (5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine)
5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine
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- Inchi: 1S/C8H4ClF2N3O2/c9-1-4-3-13-8(14(15)16)5(2-12)6(4)7(10)11/h3,7H,1H2
- InChI Key: BUWCCZJDOPXYDW-UHFFFAOYSA-N
- SMILES: ClCC1=CN=C(C(C#N)=C1C(F)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 314
- XLogP3: 1.7
- Topological Polar Surface Area: 82.5
5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029039173-250mg |
5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine |
1806980-25-5 | 95% | 250mg |
$989.80 | 2022-03-31 | |
| Alichem | A029039173-500mg |
5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine |
1806980-25-5 | 95% | 500mg |
$1,853.50 | 2022-03-31 | |
| Alichem | A029039173-1g |
5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine |
1806980-25-5 | 95% | 1g |
$3,068.70 | 2022-03-31 |
5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine Related Literature
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine
5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine (CAS No. 1806980-25-5): An Overview
5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine (CAS No. 1806980-25-5) is a versatile compound with significant potential in various applications, particularly in the fields of pharmaceuticals and agrochemicals. This compound, characterized by its unique structural features, has garnered attention for its chemical stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of 5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine is composed of a pyridine ring substituted with a chloromethyl group, a cyano group, a difluoromethyl group, and a nitro group. The presence of these functional groups imparts distinct chemical properties that are crucial for its applications. The chloromethyl group, for instance, can undergo nucleophilic substitution reactions, while the cyano and nitro groups contribute to the compound's electronic properties and reactivity.
Recent studies have highlighted the importance of 5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine in the development of novel pharmaceuticals. One notable application is in the synthesis of inhibitors targeting specific enzymes involved in disease pathways. For example, researchers have explored its use in the development of inhibitors for kinases, which play a critical role in various cellular processes and are often implicated in diseases such as cancer and inflammatory disorders.
In the context of agrochemicals, 5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine has shown promise as an intermediate in the synthesis of herbicides and fungicides. The compound's ability to undergo selective chemical transformations makes it an attractive candidate for developing environmentally friendly and efficient agrochemical products. Studies have demonstrated its effectiveness in enhancing the efficacy of herbicides while minimizing environmental impact.
The synthesis of 5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine typically involves multi-step processes that require precise control over reaction conditions. Common synthetic routes include the sequential introduction of functional groups onto a pyridine scaffold. For instance, the chloromethyl group can be introduced via a substitution reaction on a pre-functionalized pyridine derivative, followed by the addition of cyano and difluoromethyl groups through appropriate chemical transformations.
The physical and chemical properties of 5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine have been extensively characterized. It is generally stable under standard laboratory conditions but may require careful handling due to its reactivity with certain nucleophiles. The compound is soluble in common organic solvents such as dichloromethane and dimethylformamide, which facilitates its use in various synthetic protocols.
In terms of safety and handling, it is important to follow standard laboratory practices when working with 5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine. Proper personal protective equipment (PPE) should be worn, and work should be conducted in well-ventilated areas to minimize exposure risks. Additionally, waste disposal should adhere to local regulations to ensure environmental safety.
The future prospects for 5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine are promising. Ongoing research continues to explore new applications and synthetic methods to improve its accessibility and functionality. As more studies are published, it is likely that this compound will find even broader use in both pharmaceutical and agrochemical industries.
In conclusion, 5-(Chloromethyl)-3-cyano-4-(difluoromethyl)-2-nitropyridine (CAS No. 1806980-25-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features and chemical properties make it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals. Continued research and innovation will undoubtedly expand its applications and contribute to advancements in these fields.
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